molecular formula C20H19N5O B2955786 3-cyano-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide CAS No. 2034619-92-4

3-cyano-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide

Cat. No.: B2955786
CAS No.: 2034619-92-4
M. Wt: 345.406
InChI Key: HVMZPNSQCYGMHD-UHFFFAOYSA-N
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Description

3-cyano-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.406. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • Cyanoacetamide derivatives, similar to the compound , have been used in the synthesis of various heterocyclic compounds, showing potential in antitumor and antioxidant activities. For instance, the synthesis of benzothiophenes and their derivatives demonstrated promising antioxidant activities (Bialy & Gouda, 2011).

Antimicrobial and Antioxidant Activities

  • Thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety have been synthesized and evaluated as antimicrobial agents. Some of these compounds showed promising activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
  • The synthesis of new heterocycles incorporating antipyrine moiety, which are structurally similar to the query compound, showed antimicrobial activity. This highlights the potential use of such compounds in developing antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Insecticidal Assessment

  • Certain cyanoacetamide derivatives were synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This application is crucial in agricultural research and pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Anticancer Activity

  • A study on the synthesis of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives revealed significant in-vitro anticancer activity against various cancer lines. This suggests the potential of such compounds in cancer research and treatment (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).

Molecular Docking and In Vitro Screening

  • Novel pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings. These compounds showed moderate to good binding energies, indicating potential as antimicrobial and antioxidant agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Properties

IUPAC Name

3-cyano-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-14-18(15(2)25(24-14)19-8-3-4-10-22-19)9-11-23-20(26)17-7-5-6-16(12-17)13-21/h3-8,10,12H,9,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMZPNSQCYGMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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